Cas no 1351607-86-7 (N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide)

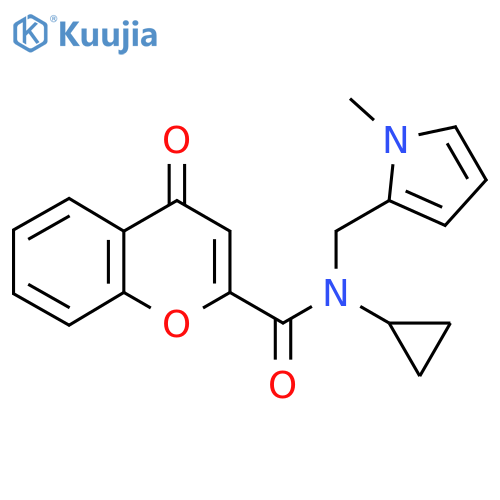

1351607-86-7 structure

商品名:N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide

N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide

- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- VU0524125-1

- AKOS024522708

- SR-01000925508-1

- N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-oxochromene-2-carboxamide

- 1351607-86-7

- SR-01000925508

- F5854-3854

- N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide

-

- インチ: 1S/C19H18N2O3/c1-20-10-4-5-14(20)12-21(13-8-9-13)19(23)18-11-16(22)15-6-2-3-7-17(15)24-18/h2-7,10-11,13H,8-9,12H2,1H3

- InChIKey: WQIMPOBWRSMWTN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(C2C=CC=CC=2O1)=O)N(CC1=CC=CN1C)C1CC1

計算された属性

- せいみつぶんしりょう: 322.13174244g/mol

- どういたいしつりょう: 322.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5854-3854-5μmol |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-10μmol |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-50mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-3mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-4mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-2mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-25mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-40mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-1mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5854-3854-30mg |

N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide |

1351607-86-7 | 30mg |

$119.0 | 2023-09-09 |

N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

1351607-86-7 (N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-4-oxo-4H-chromene-2-carboxamide) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量